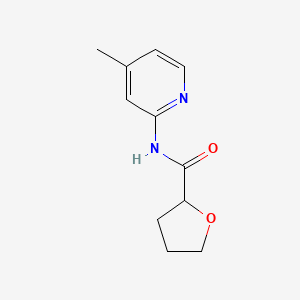
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, also known as Mocetinostat, is a histone deacetylase (HDAC) inhibitor that has been under extensive scientific research due to its potential therapeutic applications. HDAC inhibitors have been shown to have anti-tumor effects, making them a promising candidate for cancer therapy.
Mécanisme D'action
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide inhibits HDAC enzymes, which leads to the accumulation of acetylated histones. This accumulation of acetylated histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to anti-tumor effects.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been extensively studied for its anti-tumor effects. However, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have toxicity in some animal models, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-methylpyridin-2-yl)oxolane-2-carboxamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, future studies could focus on developing more efficient synthesis methods for N-(4-methylpyridin-2-yl)oxolane-2-carboxamide and improving its solubility in water.
Méthodes De Synthèse
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 4-methylpyridin-2-yl chloride. The second step involves the reaction of 4-methylpyridin-2-yl chloride with 2-oxolane carboxylic acid to form N-(4-methylpyridin-2-yl)oxolane-2-carboxamide, which is N-(4-methylpyridin-2-yl)oxolane-2-carboxamide.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been extensively studied for its potential use in cancer therapy. HDAC inhibitors have been shown to have anti-tumor effects by inhibiting the deacetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-methylpyridin-2-yl)oxolane-2-carboxamide has been shown to have anti-tumor effects in various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h4-5,7,9H,2-3,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNHCZIDNDJIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)oxolane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
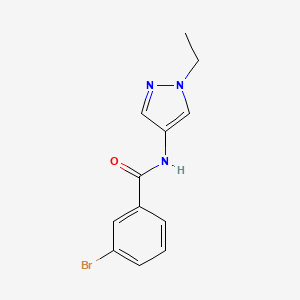
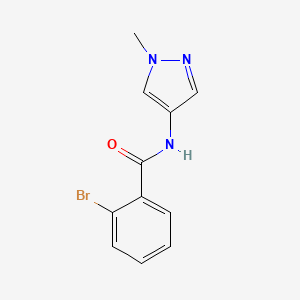

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)
![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

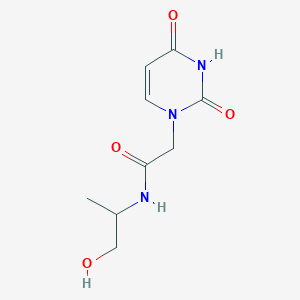
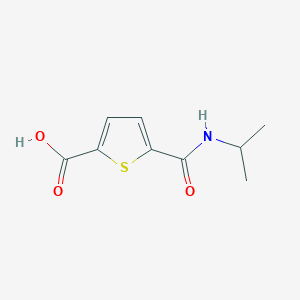
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)